![molecular formula C11H10OS B14138630 7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene CAS No. 88791-10-0](/img/structure/B14138630.png)
7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene
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Overview
Description
7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of the prop-2-en-1-yloxy group at the 7th position of the benzothiophene ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene typically involves the reaction of 7-hydroxybenzothiophene with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene has applications in scientific research, including use as a building block in synthesizing more complex organic molecules. It is also investigated for potential biological activities, including antimicrobial and anticancer properties, and explored for potential use in drug development because of its unique chemical structure. Additionally, it is utilized in developing new materials with specific properties, such as polymers and resins.
Chemical Reactions
This compound can undergo chemical reactions such as oxidation, reduction, and substitution.
Types of Reactions:
- Oxidation Oxidation can be achieved using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups. The major products formed are ketones or carboxylic acids.
- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert specific functional groups into their reduced forms. The major products formed are alcohols or alkanes.
- Substitution The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions. The product is various substituted benzothiophenes, depending on the nucleophile used.
Common Reagents and Conditions:
Reaction | Reagent |
---|---|
Oxidation | Potassium permanganate in acidic medium |
Reduction | Lithium aluminum hydride in ether |
Substitution | Sodium hydride in dimethylformamide |
Benzothiophene Derivatives
Mechanism of Action
The mechanism of action of 7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-[(Prop-2-yn-1-yl)oxy]-1-benzothiophene: Similar structure but with an alkyne group instead of an alkene.
7-[(But-2-en-1-yl)oxy]-1-benzothiophene: Similar structure but with a longer alkene chain.
7-[(Prop-2-en-1-yl)oxy]-1-naphthothiophene: Similar structure but with a naphthalene ring instead of a benzene ring.
Uniqueness: 7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene is unique due to the presence of the prop-2-en-1-yloxy group, which imparts specific reactivity and properties. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
88791-10-0 |
---|---|
Molecular Formula |
C11H10OS |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
7-prop-2-enoxy-1-benzothiophene |
InChI |
InChI=1S/C11H10OS/c1-2-7-12-10-5-3-4-9-6-8-13-11(9)10/h2-6,8H,1,7H2 |
InChI Key |
WTXLTTZEXJQPBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC2=C1SC=C2 |
Origin of Product |
United States |
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